BenchChemオンラインストアへようこそ!

4-(3-Methylmorpholine-4-carbonyl)aniline

Lipophilicity Physicochemical profiling Membrane permeability

4-(3-Methylmorpholine-4-carbonyl)aniline (CAS 1156650-13-3), also named (4-aminophenyl)-(3-methylmorpholin-4-yl)methanone, is a small-molecule building block with molecular formula C₁₂H₁₆N₂O₂ and molecular weight 220.27 g·mol⁻¹. It belongs to the substituted morpholine-4-carbonyl aniline class, characterized by a 3-methyl-substituted morpholine ring linked via an amide carbonyl to a para-aniline moiety.

Molecular Formula C12H16N2O2
Molecular Weight 220.272
CAS No. 1156650-13-3
Cat. No. B2647812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methylmorpholine-4-carbonyl)aniline
CAS1156650-13-3
Molecular FormulaC12H16N2O2
Molecular Weight220.272
Structural Identifiers
SMILESCC1COCCN1C(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C12H16N2O2/c1-9-8-16-7-6-14(9)12(15)10-2-4-11(13)5-3-10/h2-5,9H,6-8,13H2,1H3
InChIKeyFKBXLYBUXDRHNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Methylmorpholine-4-carbonyl)aniline (CAS 1156650-13-3): Core Chemical Identity and Procurement-Relevant Classification


4-(3-Methylmorpholine-4-carbonyl)aniline (CAS 1156650-13-3), also named (4-aminophenyl)-(3-methylmorpholin-4-yl)methanone, is a small-molecule building block with molecular formula C₁₂H₁₆N₂O₂ and molecular weight 220.27 g·mol⁻¹ . It belongs to the substituted morpholine-4-carbonyl aniline class, characterized by a 3-methyl-substituted morpholine ring linked via an amide carbonyl to a para-aniline moiety. The compound displays computed physicochemical properties including a topological polar surface area (TPSA) of 55.56 Ų and a calculated LogP of 1.13 . This scaffold is structurally related to intermediates used in the synthesis of kinase inhibitors, notably containing the morpholine-4-carbonyl pharmacophore which participates in hinge-region hydrogen bonding within ATP-binding pockets [1]. The 3-methyl substituent introduces a stereogenic center on the morpholine ring, differentiating this compound from achiral des-methyl and 2-methyl regioisomeric analogs and enabling enantioselective synthetic strategies [2].

4-(3-Methylmorpholine-4-carbonyl)aniline Procurement: Why In-Class Morpholine-Aniline Analogs Cannot Be Assumed Interchangeable


The 3-methylmorpholine-4-carbonyl aniline scaffold exhibits quantifiable physicochemical and stereochemical properties that preclude simple substitution with the des-methyl analog 4-(morpholine-4-carbonyl)aniline (CAS 51207-86-4) or the 2-methyl regioisomer 4-(2-methylmorpholine-4-carbonyl)aniline (CAS 926257-59-2). The 3-methyl substituent raises the computed LogP from approximately 0.06–0.3 (des-methyl) to 1.13, representing an approximately 6- to 13-fold increase in predicted octanol-water partition coefficient that directly impacts chromatographic retention, membrane permeability, and formulation behavior [1]. The stereogenic center at the morpholine 3-position, absent in both the des-methyl and 2-methyl analogs, is not a passive structural feature: peer-reviewed studies of (R)-3-methylmorpholine-containing triazines demonstrate that this chiral motif confers mTOR selectivity over PI3Kα, whereas the corresponding unsubstituted morpholine analogs lacked this selectivity window [2]. Furthermore, compounds incorporating the 3-methylmorpholine-4-carbonyl substructure have demonstrated target engagement in biochemical assays—for example, a pyrazolopyridine derivative bearing this exact substructure inhibited the nuclear receptor RORγt with an IC₅₀ of 245 nM [3]—indicating that this moiety is a productive pharmacophoric element, not a metabolically silent linker. These converging computational, structural, and pharmacological data establish that in-class substitution without explicit re-validation would introduce uncontrolled variation in key molecular properties.

4-(3-Methylmorpholine-4-carbonyl)aniline: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity (Computed LogP): 4-(3-Methylmorpholine-4-carbonyl)aniline vs. Des-Methyl Analog 4-(Morpholine-4-carbonyl)aniline

The 3-methyl substitution on the morpholine ring produces a substantial shift in computed lipophilicity. 4-(3-Methylmorpholine-4-carbonyl)aniline exhibits a calculated LogP of 1.13, whereas the des-methyl analog 4-(morpholine-4-carbonyl)aniline (CAS 51207-86-4) has a reported LogP of 0.055 to 0.3 depending on the computational method employed [1]. This represents a LogP increase of 0.83–1.08 log units, corresponding to a predicted 6.8- to 12-fold higher octanol-water partition coefficient for the 3-methyl compound. Both compounds share identical TPSA (55.56 Ų), H-acceptor count (3), H-donor count (1), and rotatable bond count (1), isolating the methyl group as the sole driver of the lipophilicity differential .

Lipophilicity Physicochemical profiling Membrane permeability

Stereochemical Differentiation: The 3-Methyl Chiral Center as a Synthetic and Pharmacological Entry Point

The morpholine 3-position in 4-(3-methylmorpholine-4-carbonyl)aniline is a stereogenic center, generating enantiomeric (R)- and (S)-forms. This contrasts with both the des-methyl analog 4-(morpholine-4-carbonyl)aniline (achiral morpholine) and the 2-methyl regioisomer 4-(2-methylmorpholine-4-carbonyl)aniline (CAS 926257-59-2), which places the chiral center at a different ring position with distinct conformational effects. In the triazine-based mTOR inhibitor series, the (R)-3-methylmorpholine enantiomer conferred potent mTOR inhibition with selectivity over the related lipid kinase PI3Kα; compounds incorporating unsubstituted morpholine in the same scaffold lacked this selectivity [1]. The reported 591-fold selectivity window for a bis-aryl urea triazine bearing the (R)-3-methylmorpholine group over PI3Kα demonstrates that the 3-methyl chiral center is not a passive stereochemical feature but actively contributes to target discrimination [2].

Chiral resolution Stereoselective synthesis Kinase selectivity

Pharmacophoric Validation: 3-Methylmorpholine-4-carbonyl Substructure in a RORγt Inhibitor (IC₅₀ = 245 nM)

The 3-methylmorpholine-4-carbonyl moiety—the exact substructure present in the target compound—appears in a pyrazolopyridine-based inhibitor of the nuclear receptor RORγt. This compound, 4-(1-(2-chloro-6-(trifluoromethyl)benzoyl)-6-(3-methylmorpholine-4-carbonyl)-1H-pyrazolo[4,3-b]pyridin-3-yl)-3-fluorobenzoic acid, inhibited RORγt with an IC₅₀ of 245 nM in a biochemical TR-FRET assay measuring co-activator peptide displacement [1]. While this IC₅₀ value pertains to the elaborated drug-like molecule and cannot be directly attributed to the building block alone, the data demonstrate that the 3-methylmorpholine-4-carbonyl group is compatible with potent target engagement and is a functional pharmacophoric element in a patent-disclosed chemical series (US10196354, US9745265) [1]. By contrast, no equivalent RORγt activity data have been reported for analogs incorporating unsubstituted morpholine-4-carbonyl or 2-methylmorpholine-4-carbonyl aniline building blocks in the same chemical series, suggesting that the 3-methyl substitution pattern is a deliberate and non-fungible structural choice [2].

Nuclear receptor inhibition RORγt Immunology

Morpholine-4-carbonyl Aniline Scaffold Criticality in BTK Kinase Inhibitor Binding: Structural Biology Evidence

The morpholine-4-carbonyl aniline scaffold—the core framework of which 4-(3-methylmorpholine-4-carbonyl)aniline is a direct derivative—has been crystallographically validated as a critical component of CHMFL-BTK-01, a highly selective irreversible BTK inhibitor. In the co-crystal structure (PDB 5J87), the morpholine-4-carbonyl aniline fragment engages the kinase hinge region via hydrogen bonding interactions, contributing to an IC₅₀ of 7 nM against BTK and an exceptionally clean selectivity profile (KINOMEscan S-score (35) = 0.00 among 468 kinases/mutants at 1 μM) [1]. This structural biology evidence establishes that the morpholine-4-carbonyl aniline scaffold is not a generic linker but a pharmacophoric element directly participating in target binding and selectivity determination. The 3-methyl substitution on the morpholine ring (as in the target compound) provides an additional vector for modulating hinge-region interactions and introducing stereochemical discrimination, building upon a scaffold already validated in a highly optimized clinical candidate-like molecule [2].

BTK inhibition Covalent inhibitor Kinase selectivity

Purity Specification and Quality Control Data: Batch-Level Analytical Traceability

4-(3-Methylmorpholine-4-carbonyl)aniline is supplied at a standard purity of 98% with batch-specific QC documentation including NMR, HPLC, and GC analyses . This multi-technique quality control approach provides orthogonal purity verification, distinguishing this compound from research-grade analogs that may be supplied at lower purity (e.g., ≥95% for certain 2-methylmorpholine-4-carbonyl aniline and des-methyl analogs) . The compound requires storage sealed in dry conditions at 2–8 °C and carries GHS hazard classifications H302, H315, H319, and H335, indicating acute oral toxicity, skin irritation, eye irritation, and respiratory irritation upon exposure . These specifications are consistent with a compound intended for further synthetic elaboration in medicinal chemistry and chemical biology applications.

Quality control Analytical chemistry Procurement specification

4-(3-Methylmorpholine-4-carbonyl)aniline: Highest-Confidence Research and Industrial Deployment Scenarios


Stereoselective Synthesis of Chiral Kinase Inhibitor Intermediates (mTOR and PI3K Programs)

Programs targeting the PI3K/AKT/mTOR pathway can utilize 4-(3-methylmorpholine-4-carbonyl)aniline—particularly as a single enantiomer—to introduce the (R)-3-methylmorpholine moiety established by Richard et al. (2010) as a selectivity-conferring element for mTOR over PI3Kα . The aniline functionality provides a synthetic handle for urea, amide, or sulfonamide bond formation to elaborate the scaffold into triazine, pyrimidine, or quinazoline kinase inhibitor cores. The 3-methyl chiral center enables access to diastereomerically enriched intermediates that are inaccessible from the achiral des-methyl analog, directly supporting intellectual property generation and lead optimization efforts. This scenario is supported by the binding affinity evidence for CONCEPT-1, a 3-methylmorpholine-containing triazine .

Fragment-Based Drug Discovery for Nuclear Receptor and Immunology Targets

Building on the demonstrated RORγt inhibitory activity (IC₅₀ = 245 nM) of an elaborated compound containing the 3-methylmorpholine-4-carbonyl substructure , this building block can serve as a starting point for fragment-based screening or fragment-growing campaigns against nuclear receptors involved in autoimmune and inflammatory diseases. The para-aniline NH₂ group enables rapid diversification via amide coupling, reductive amination, or diazotization, while the 3-methylmorpholine-4-carbonyl moiety provides a pre-validated pharmacophoric element. The computed LogP of 1.13 and TPSA of 55.56 Ų place the compound within favorable property space for fragment elaboration (congruent with the Rule of Three for fragment-based screening) .

Covalent Inhibitor Design Leveraging the Morpholine-4-carbonyl Aniline Hinge-Binding Motif

The crystallographically validated hinge-region binding mode of the morpholine-4-carbonyl aniline scaffold in CHMFL-BTK-01 (PDB 5J87, BTK IC₅₀ = 7 nM, S-score = 0.00) provides a structural template for designing covalent or reversible-covalent inhibitors. 4-(3-Methylmorpholine-4-carbonyl)aniline can be incorporated as the hinge-binding element, with the aniline NH₂ group serving as a derivatization point for introducing acrylamide or other electrophilic warheads targeting proximal cysteine residues. The additional 3-methyl substituent offers a vector for fine-tuning the dihedral angle between the morpholine ring and the carbonyl-aniline plane, potentially modulating the presentation of the warhead to the target cysteine. This application is supported by the co-crystal structure of the morpholine-4-carbonyl aniline motif in complex with BTK .

Physicochemical Property Optimization in Lead Series Requiring Controlled Lipophilicity

In multiparameter optimization campaigns where the des-methyl morpholine-4-carbonyl aniline scaffold provides insufficient lipophilicity (LogP ≈ 0.06–0.3) for target membrane permeability or cellular activity, replacement with 4-(3-methylmorpholine-4-carbonyl)aniline (LogP = 1.13) offers a quantifiable LogP increase of 0.83–1.08 units without altering TPSA, hydrogen bond donor count, or hydrogen bond acceptor count . This property shift is valuable for fine-tuning ligand efficiency metrics (LE, LLE) while maintaining the morpholine-4-carbonyl pharmacophore. The retention of the same TPSA (55.56 Ų) and rotatable bond count (1) across both analogs means that property changes are attributable exclusively to the methyl-induced lipophilicity increase, facilitating clean SAR interpretation .

Quote Request

Request a Quote for 4-(3-Methylmorpholine-4-carbonyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.